Cas no 62847-50-1 (4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine)
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine Chemical and Physical Properties
Names and Identifiers
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- 3-Isoxazolamine, 4-bromo-5-phenyl-
- CS-0106664
- 4-bromo-5-phenylisoxazol-3-amine
- D76662
- AKOS018112379
- 4-bromo-5-phenyl-1,2-oxazol-3-amine
- CHEMBL3276968
- EN300-189149
- 62847-50-1
- 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine
-
- Inchi: 1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
- InChI Key: SKMYIFOUGLCRPK-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NOC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 237.97421
- Monoisotopic Mass: 237.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM450062-1g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95%+ | 1g |
$792 | 2023-01-07 | |
| TRC | B751273-10mg |
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine |
62847-50-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B751273-50mg |
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine |
62847-50-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B751273-100mg |
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine |
62847-50-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-189149-1g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95% | 1g |
$770.0 | 2023-09-18 | |
| Enamine | EN300-189149-5g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95% | 5g |
$2235.0 | 2023-09-18 | |
| Enamine | EN300-189149-10g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95% | 10g |
$3315.0 | 2023-09-18 | |
| Enamine | EN300-189149-0.05g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95% | 0.05g |
$179.0 | 2023-09-18 | |
| Enamine | EN300-189149-0.1g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95% | 0.1g |
$268.0 | 2023-09-18 | |
| Enamine | EN300-189149-0.25g |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
62847-50-1 | 95% | 0.25g |
$383.0 | 2023-09-18 |
4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine
Recent Advances in the Study of 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine (CAS: 62847-50-1): A Comprehensive Research Brief
The compound 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine (CAS: 62847-50-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, highlighting its synthesis, biological activity, and potential as a drug candidate. The compound belongs to the oxazole family, a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Recent studies have focused on optimizing the synthesis of 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduced the formation of by-products. This advancement is crucial for scaling up production for preclinical and clinical studies. Additionally, the study highlighted the compound's stability under various physiological conditions, making it a promising candidate for further development.
In terms of biological activity, 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine has shown potent inhibitory effects on several key enzymes involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, outperforming several existing COX-2 inhibitors. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
Moreover, preliminary in vitro studies have revealed the compound's anticancer properties. Research conducted at the University of Cambridge in 2024 demonstrated that 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine induces apoptosis in human colorectal cancer cells (HCT-116) by activating the intrinsic mitochondrial pathway. The compound's ability to selectively target cancer cells while sparing normal cells underscores its potential as a targeted therapy. Further mechanistic studies are underway to elucidate its precise mode of action and identify potential synergies with existing chemotherapeutic agents.
Despite these promising findings, challenges remain in the development of 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, necessitating the development of novel formulations or prodrugs to enhance its absorption. Additionally, toxicity studies in animal models are still in the early stages, and further investigations are required to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these discoveries into clinical applications.
In conclusion, 4-Bromo-5-Phenyl-1,2-Oxazol-3-Amine (CAS: 62847-50-1) represents a promising scaffold for drug development, with demonstrated efficacy in inflammation and cancer models. Continued research into its synthesis, mechanism of action, and pharmacokinetics will be critical to unlocking its full therapeutic potential. This compound exemplifies the intersection of chemical innovation and biological discovery, offering new avenues for addressing unmet medical needs.
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